molecular formula C16H14ClNO4 B5691569 N-(1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide

N-(1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No.: B5691569
M. Wt: 319.74 g/mol
InChI Key: OOGAVZNGQDDOOR-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide is an organic compound that features a benzodioxole ring and a chloromethylphenoxy group

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-10-6-11(17)2-4-13(10)20-8-16(19)18-12-3-5-14-15(7-12)22-9-21-14/h2-7H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGAVZNGQDDOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Preparation of 4-chloro-2-methylphenol: This can be achieved by chlorination of 2-methylphenol using chlorine gas in the presence of a catalyst.

    Formation of the Phenoxyacetic Acid Derivative: The 4-chloro-2-methylphenol is reacted with chloroacetic acid in the presence of a base to form 2-(4-chloro-2-methylphenoxy)acetic acid.

    Amidation Reaction: Finally, the 2-(4-chloro-2-methylphenoxy)acetic acid is reacted with the benzodioxole derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially forming amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyacetamide derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenoxy)acetamide: Lacks the methyl group on the phenoxy ring.

    N-(1,3-benzodioxol-5-yl)-2-(4-methylphenoxy)acetamide: Lacks the chloro group on the phenoxy ring.

    N-(1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)propionamide: Contains a propionamide group instead of an acetamide group.

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide is unique due to the presence of both the chloro and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a bioactive compound and its utility in various applications.

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